Cas no 2639401-52-6 ({4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride)

{4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride 化学的及び物理的性質
名前と識別子
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- 2639401-52-6
- AT25983
- (4-AMINO-3-METHYL-2-OXABICYCLO[2.1.1]HEXAN-1-YL)METHANOL HCL
- EN300-27777537
- {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
- {4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride
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- MDL: MFCD33549510
- インチ: 1S/C7H13NO2.ClH/c1-5-7(8)2-6(3-7,4-9)10-5;/h5,9H,2-4,8H2,1H3;1H
- InChIKey: YUUAHDBTZZTURH-UHFFFAOYSA-N
- SMILES: Cl.O1C(C)C2(CC1(CO)C2)N
計算された属性
- 精确分子量: 179.0713064g/mol
- 同位素质量: 179.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
{4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27777537-1g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride |
2639401-52-6 | 95% | 1g |
$1615.0 | 2023-09-09 | |
Enamine | EN300-27777537-1.0g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride |
2639401-52-6 | 95% | 1g |
$1615.0 | 2023-05-25 | |
Enamine | EN300-27777537-0.25g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride |
2639401-52-6 | 95% | 0.25g |
$800.0 | 2023-09-09 | |
Enamine | EN300-27777537-5.0g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride |
2639401-52-6 | 95% | 5g |
$4683.0 | 2023-05-25 | |
Enamine | EN300-27777537-10g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride |
2639401-52-6 | 95% | 10g |
$6943.0 | 2023-09-09 | |
1PlusChem | 1P028ABY-100mg |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride |
2639401-52-6 | 95% | 100mg |
$753.00 | 2024-05-08 | |
Aaron | AR028AKA-50mg |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride |
2639401-52-6 | 95% | 50mg |
$614.00 | 2023-12-15 | |
1PlusChem | 1P028ABY-50mg |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride |
2639401-52-6 | 95% | 50mg |
$591.00 | 2024-05-08 | |
1PlusChem | 1P028ABY-500mg |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride |
2639401-52-6 | 95% | 500mg |
$1621.00 | 2024-05-08 | |
Aaron | AR028AKA-10g |
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride |
2639401-52-6 | 95% | 10g |
$9572.00 | 2023-12-15 |
{4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
{4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochlorideに関する追加情報
Introduction to {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride (CAS No. 2639401-52-6)
{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2639401-52-6, belongs to a class of molecules known for their complex cyclic structures, which often contribute to their pharmacological relevance. The presence of both amino and hydroxymethyl functional groups in its molecular framework suggests a high degree of reactivity, making it a valuable candidate for further investigation in drug design and synthesis.
The chemical structure of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride consists of a bicyclic system with a methyl group at the 3-position and an amino group at the 4-position, linked to a hydroxymethyl moiety. This arrangement creates a molecule with potential applications in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective treatments. The bicyclo[2.1.1]hexane core is particularly interesting because it mimics the conformational flexibility found in many biologically active natural products, which can be leveraged to develop novel pharmacophores.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more effectively than ever before. The hydrochloride salt form of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol enhances its solubility in aqueous solutions, making it more suitable for in vitro and in vivo studies. This improved solubility has facilitated its use in high-throughput screening campaigns, where large libraries of compounds are rapidly tested for their biological activity against various disease-related targets.
One of the most compelling aspects of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is its potential as a scaffold for drug discovery. The bicyclic structure provides a stable backbone that can be modified through various chemical reactions to introduce additional functional groups or side chains. This modularity allows medicinal chemists to fine-tune the properties of the compound, such as its binding affinity, metabolic stability, and pharmacokinetic profile, to optimize its therapeutic efficacy.
In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often involved in critical cellular processes and are implicated in numerous diseases. {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has been identified as a promising candidate for this purpose due to its ability to interact with specific PPIs through its unique structural features. Preliminary studies have suggested that this compound may interfere with the function of key signaling pathways involved in inflammation and cancer progression.
The synthesis of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride presents several challenges due to the complexity of its cyclic framework. However, recent developments in synthetic methodologies have made it possible to access such molecules with greater ease and efficiency. Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been particularly useful in constructing the desired bicyclic core while maintaining high levels of enantioselectivity.
As research continues to uncover the potential applications of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-l -yl)methanol hydrochloride}, it is likely that new synthetic routes will be developed to improve both yield and scalability. Additionally, collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical candidates that can address unmet medical needs.
The regulatory landscape for new drug development also plays a significant role in determining the future trajectory of this compound. Regulatory agencies require extensive documentation demonstrating safety and efficacy before approving a new drug for market use. Therefore, ongoing preclinical studies are essential to gather the necessary data to support potential regulatory submissions.
In conclusion, {4-amino--3-methyl-Z-oxabicyclo[21.l.llhexan-l -yl)methanol hydrochloride (CAS No. 2639401526) represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutics. As research progresses, it is anticipated that this compound will find applications in treating various diseases, particularly those involving dysregulated protein-protein interactions. The continued development of efficient synthetic methods and collaborative efforts between researchers will be instrumental in realizing its full therapeutic potential.
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